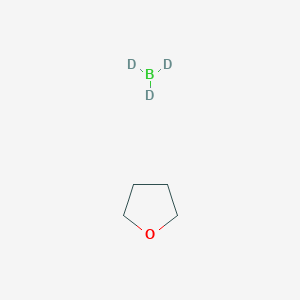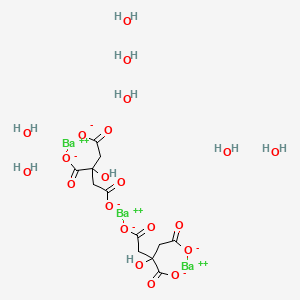
Tri-barium dicitrate heptahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-barium dicitrate heptahydrate is a chemical compound with the molecular formula C12H24Ba3O21 and a molecular weight of 916.29 g/mol . It is also known as citric acid barium salt heptahydrate. This compound is a white powder that is commonly used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tri-barium dicitrate heptahydrate can be synthesized through the reaction of barium carbonate or barium hydroxide with citric acid in an aqueous solution. The reaction typically involves dissolving citric acid in water and then gradually adding barium carbonate or barium hydroxide while stirring. The mixture is then heated to facilitate the reaction, and the resulting solution is allowed to cool, leading to the crystallization of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The crystallized product is then filtered, washed, and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tri-barium dicitrate heptahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different barium compounds.
Reduction: It can be reduced to form lower oxidation state barium compounds.
Substitution: It can participate in substitution reactions where the citrate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce barium sulfate or barium oxide, while substitution reactions may yield various barium salts with different ligands .
Applications De Recherche Scientifique
Tri-barium dicitrate heptahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: It is used in biological studies to investigate the effects of barium on biological systems.
Medicine: It is used in medical research to study the pharmacological effects of barium compounds.
Industry: It is used in the production of ceramics, glass, and other materials due to its unique properties.
Mécanisme D'action
The mechanism of action of tri-barium dicitrate heptahydrate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cellular functions. The citrate ligands can chelate metal ions, affecting their availability and activity in biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Barium citrate tribasic heptahydrate
- Barium citrate tribasic
- Citric acid barium salt
Uniqueness
Tri-barium dicitrate heptahydrate is unique due to its specific molecular structure and hydration state, which confer distinct physical and chemical properties. Compared to other barium citrate compounds, it has a higher molecular weight and different solubility characteristics, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C12H24Ba3O21 |
|---|---|
Poids moléculaire |
916.3 g/mol |
Nom IUPAC |
barium(2+);2-hydroxypropane-1,2,3-tricarboxylate;heptahydrate |
InChI |
InChI=1S/2C6H8O7.3Ba.7H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;7*1H2/q;;3*+2;;;;;;;/p-6 |
Clé InChI |
LBYFZIZBHOKEJA-UHFFFAOYSA-H |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.[Ba+2].[Ba+2].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)
![(3a,7aR)-1,3-Dimethyl-N-[(1S)-1-phenylethyl]octahydro-1H-1,3,2-benzodiazaphosphol-2-amine 2-oxide](/img/structure/B15088678.png)
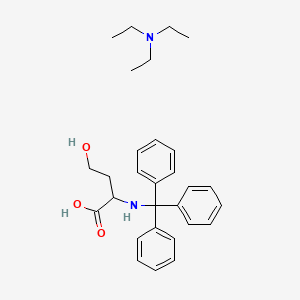
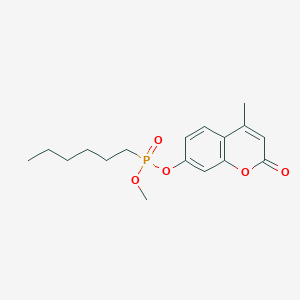


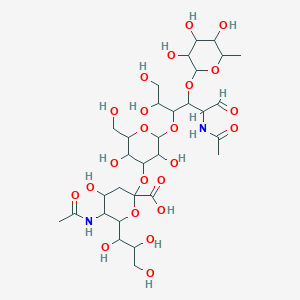

![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)

